1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Synthetic intermediate Purity specification Procurement quality

Medicinal chemists need pyridine building blocks with orthogonal handles for parallel library synthesis. Monofunctional 2-acetyl or 4-methoxymethyl pyridines cannot replicate this compound's dual reactivity. - **Key features**: C2-acetyl (condensation, nucleophilic addition) and C4-methoxymethyl (polarity modulation, protected hydroxymethyl) - both addressable independently. - **Property space**: XLogP3 = 0.4, 3 H-bond acceptors - CNS/peripheral drug discovery compatible. - **Supply**: 98% purity grade available to minimize side reactions.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B11916996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Methoxymethyl)pyridin-2-yl)ethanone
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=C1)COC
InChIInChI=1S/C9H11NO2/c1-7(11)9-5-8(6-12-2)3-4-10-9/h3-5H,6H2,1-2H3
InChIKeyHGPOSQFPGLWFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Methoxymethyl)pyridin-2-yl)ethanone Overview


1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS 1391601-92-5) is a C2-acetyl, C4-methoxymethyl disubstituted pyridine with molecular formula C9H11NO2 and molecular weight 165.19 g/mol . The compound is commercially available as a research-grade building block from multiple suppliers at purities of 95% (AKSci) and 98% (Leyan, MolCore) . Its dual functionalization—a reactive ketone at the 2-position and a methoxymethyl ether at the 4-position—positions it as a synthetic intermediate for constructing more complex heterocyclic scaffolds in medicinal chemistry and organic synthesis .

Unique Reactivity of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone


Generic substitution of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone with either simple 2-acetylpyridines (e.g., 2-acetylpyridine, CAS 1122-62-9) or simple 4-methoxymethylpyridines (CAS 70199-60-9) fails because this compound possesses a unique orthogonal reactivity profile that neither monofunctional analog can replicate. The C2 acetyl group provides a handle for condensation (hydrazone/oxime formation), nucleophilic addition, and α-functionalization chemistry, while the C4 methoxymethyl ether offers a distinct polarity-tuning and hydrogen-bonding motif that can be selectively cleaved or retained as a metabolically stable alkoxy substituent [1]. This dual-functional architecture enables regioselective derivatization strategies that are impossible with single-functional precursors: the 2-position can be elaborated while the 4-methoxymethyl group remains intact, or the 4-substituent can serve as a protected hydroxymethyl equivalent for late-stage deprotection [2]. For medicinal chemists exploring pyridine-based lead optimization, this exact substitution pattern (2-acetyl, 4-alkoxymethyl) represents a defined vector set that cannot be assembled by simple mixing of monofunctional analogs.

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone: Comparative Evidence


Purity Grade Differentiation

Multiple vendors supply 1-(4-(methoxymethyl)pyridin-2-yl)ethanone at two distinct purity tiers: a standard 95% grade (offered by AKSci, Chemenu, Aceschem) and a higher 98% grade (offered by Leyan and MolCore) . This 3-percentage-point purity differential is quantifiable and procurement-relevant for applications requiring minimal impurity interference in sensitive catalytic or biological assays.

Synthetic intermediate Purity specification Procurement quality

Lipophilicity vs. 2-Acetylpyridine

Computed XLogP3 for 1-(4-(methoxymethyl)pyridin-2-yl)ethanone is 0.4, compared to 0.2 for unsubstituted 2-acetylpyridine (CAS 1122-62-9) [1][2]. The 0.2 log unit increase reflects the lipophilic contribution of the C4 methoxymethyl group while maintaining favorable aqueous solubility characteristics.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Acceptor Capacity

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone contains 3 hydrogen bond acceptors (pyridine nitrogen, ketone carbonyl oxygen, ether oxygen), compared to 2 hydrogen bond acceptors for 4-(methoxymethyl)pyridine (CAS 70199-60-9) which lacks the acetyl carbonyl [1][2]. This difference quantifies the compound's enhanced capacity for intermolecular hydrogen bonding interactions with biological targets.

Hydrogen bonding Molecular recognition Structure-based design

Conformational Flexibility Comparison

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone possesses 3 rotatable bonds (the acetyl C-C bond and the two bonds of the methoxymethyl side chain), compared to 1 rotatable bond for 1-(4-methylpyridin-2-yl)ethanone (a structurally analogous compound where C4 bears methyl instead of methoxymethyl) [1]. This increased rotational freedom affects conformational sampling and entropic contributions to binding.

Conformational analysis Molecular flexibility Ligand efficiency

Antisickling Pharmacophore Precedent

A 2020 Journal of Medicinal Chemistry study on aromatic aldehydes bearing pyridinylmethoxy-methyl esters established that the pyridinylmethoxy motif contributes to antisickling activity in hemoglobin S polymerization assays [1]. While this study does not test 1-(4-(methoxymethyl)pyridin-2-yl)ethanone directly, it provides class-level validation that the pyridinylmethoxy structural fragment—present in the target compound as the C4 methoxymethyl group—is associated with biological activity in this therapeutic area.

Antisickling Hemoglobin modulator Pyridine SAR

MDL Registry Structural Identifier

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone has been assigned MDL Number MFCD23161371, distinguishing it from structurally similar pyridine derivatives that lack this registry identifier . The MDL registry provides a unique, database-verified structural key that eliminates ambiguity in procurement and ensures receipt of the exact compound specified, not a positional isomer or differently substituted analog.

Structural identifier Database registration Procurement accuracy

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone: Application Scenarios


Heterocyclic Library Synthesis

The C2 acetyl group of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone serves as a reactive handle for condensation with hydrazines, hydroxylamines, and primary amines to generate pyridine-fused heterocycles (pyrazolines, isoxazolines, imines) while the C4 methoxymethyl group remains intact for downstream functionalization [1]. This orthogonal reactivity enables parallel library synthesis strategies where the 2-position is diversified across multiple building blocks while maintaining the 4-substituent as a constant polarity modulator. Procurement of the 98% purity grade (Leyan/MolCore) is recommended for this application to minimize side reactions from ketone-derived impurities [2].

Lead Optimization with Defined Physicochemical Profile

With computed XLogP3 = 0.4 and 3 hydrogen bond acceptors, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone occupies a favorable property space for central nervous system (CNS) or peripheral drug discovery programs [1][2]. The compound's lipophilicity represents a 0.2 log unit increase over unsubstituted 2-acetylpyridine (XLogP3 = 0.2), offering enhanced membrane permeability potential while remaining within Lipinski-compliant boundaries. The methoxymethyl ether provides metabolic stability relative to free hydroxymethyl analogs, making this compound suitable for early-stage hit-to-lead campaigns where property-based optimization is prioritized over potency alone.

Allosteric Hemoglobin Modulator Research

SAR studies of pyridinylmethoxy-containing aromatic aldehydes have demonstrated >5-fold enhancement of antisickling potency in HbS polymerization assays relative to vanillin (Δ delay time = 358% vs. 63% at 5 mM) [1]. While 1-(4-(methoxymethyl)pyridin-2-yl)ethanone is a ketone rather than an aldehyde, the conserved pyridinylmethoxy motif positions it as a potential scaffold for designing novel hemoglobin allosteric effectors through ketone-to-aldehyde reduction or oxime formation. Research groups investigating sickle cell disease therapeutics may procure this compound as a starting point for synthesizing pyridinylmethoxy-bearing candidates.

Protected Hydroxymethyl Precursor

The methoxymethyl group at C4 functions as a protected hydroxymethyl equivalent. Controlled deprotection of the methoxymethyl ether (e.g., using BBr₃ or acidic hydrolysis) yields 2-acetyl-4-(hydroxymethyl)pyridine, a bifunctional building block with both ketone and primary alcohol handles for orthogonal derivatization [1]. This synthetic strategy offers distinct advantages over direct procurement of the free alcohol analog (which may undergo self-condensation or oxidation during storage) by providing a stable, shelf-stable precursor that can be activated on-demand at the point of use.

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